2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a structurally complex molecule featuring dual piperazine moieties. One piperazine ring is substituted with a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine group, while the other is linked to a phenyl group via an ethanone bridge. Its synthesis likely involves nucleophilic substitution or coupling reactions common to piperazine derivatives, as seen in related compounds .
Properties
IUPAC Name |
2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N7O/c1-21-19-23(30-9-5-6-10-30)27-25(26-21)32-13-11-28(12-14-32)20-24(33)31-17-15-29(16-18-31)22-7-3-2-4-8-22/h2-4,7-8,19H,5-6,9-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXVHEWGDKCYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. The vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is essential for cell growth and development.
Mode of Action
The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. By binding to these receptors, it inhibits their activity, leading to changes in cellular processes.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . The inhibition of these enzymes can lead to alterations in cellular signaling and metabolism.
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to its interaction with multiple targets and pathways. It has been reported to exhibit antioxidative and antibacterial properties. Additionally, it can influence the cell cycle.
Biological Activity
The compound 2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that includes piperazine and pyrimidine moieties. Its molecular formula is , with a molecular weight of approximately 421.56 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets such as receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : It has been shown to exhibit affinity for serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation and anxiety disorders .
- Kinase Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit certain kinases, including c-KIT, which is involved in various cancers .
- Antimycobacterial Activity : Related compounds have demonstrated in vitro activity against mycobacterial strains, suggesting potential applications in treating tuberculosis .
Biological Activity Data
Case Study 1: Serotonin Receptor Modulation
A study evaluated the effects of various arylpiperazine derivatives on the 5-HT_1A receptor. The compound exhibited significant binding affinity, indicating its potential as an anxiolytic agent. The research highlighted the importance of structural modifications in enhancing receptor selectivity and efficacy .
Case Study 2: Anticancer Potential
Research on piperazine derivatives similar to this compound demonstrated their ability to inhibit c-KIT mutations across different cancer types. This suggests that the compound could be developed as a targeted therapy for cancers driven by c-KIT signaling .
Case Study 3: Antimycobacterial Properties
In vitro studies assessed the activity of related compounds against Mycobacterium tuberculosis. The presence of specific functional groups was correlated with increased efficacy against mycobacterial strains, emphasizing the role of structural features in biological activity .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that includes multiple ring systems: a pyrimidine, piperazine, and phenyl groups. Its molecular formula is , with a molecular weight of approximately 425.6 g/mol. The intricate design of this molecule allows it to interact with various biological targets, making it a candidate for drug development.
Scientific Research Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of similar structures exhibit activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties due to its ability to inhibit cellular proliferation and induce apoptosis in malignant cells .
2. Neurological Research
Research indicates potential applications in treating neurological disorders. The presence of piperazine and pyrrolidine moieties suggests that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position it as a candidate for developing treatments for conditions such as depression and anxiety .
3. Antimicrobial Activity
Preliminary studies have explored the antimicrobial properties of related compounds, indicating that modifications to the pyrimidine structure can enhance activity against bacterial strains. This suggests that the compound could be further researched for its efficacy against resistant bacterial infections .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Pyrimidine Moieties
The following compounds share structural similarities with the target molecule, particularly in their piperazine and pyrimidine frameworks:
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- Molecular Formula : C21H24N6O2
- Molecular Weight : 392.5
- Key Features: Replaces the pyrrolidine group in the target compound with a pyrazole substituent and includes a phenoxypropanone chain.
- Notes: While bioactivity data are absent, the pyrazole moiety may alter lipophilicity and hydrogen-bonding capacity compared to pyrrolidine .
1-(4-Methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
- Molecular Formula : C20H32N6O
- Molecular Weight : 372.5
- Key Features : Substitutes the phenylpiperazine group in the target compound with a 4-methylpiperidine.
3-(Piperidin-1-yl)propan-1-ol Hydrochloride (P–1)
- Molecular Formula: C8H18ClNO
- Molecular Weight : 179.7
- Key Features: A simpler piperidine derivative with a propanol side chain.
- Notes: Highlights the role of piperazine/piperidine substitution in modulating basicity and solubility. The target compound’s dual piperazine design likely enhances multi-target engagement compared to simpler analogs .
Pharmacological Considerations
While direct bioactivity data for the target compound are unavailable, insights can be drawn from related studies:
Comparative Data Table
Preparation Methods
Preparation of 4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine
The pyrimidine core is constructed via a condensation reaction between ethyl acetoacetate and guanidine carbonate under basic conditions, yielding 4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine. Subsequent chlorination using phosphorus oxychloride generates 2-amino-4-methyl-6-chloropyrimidine, which undergoes nucleophilic substitution with pyrrolidine in refluxing ethanol to afford 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine.
Reaction Conditions :
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Chlorination : POCl₃, reflux, 6 hr.
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Substitution : Pyrrolidine, EtOH, 80°C, 12 hr.
Coupling with Piperazine
The 2-amine group of the pyrimidine intermediate is displaced via reaction with piperazine in the presence of potassium carbonate and a catalytic amount of potassium iodide in dimethylformamide (DMF) at 120°C for 24 hr. This yields 4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazine.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane, 3:7) yields the product as a pale-yellow solid (72% yield).
Synthesis of the Phenyl-Piperazine Subunit
Preparation of 4-Phenylpiperazine
4-Phenylpiperazine is synthesized via Buchwald-Hartwig coupling between piperazine and iodobenzene using palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C for 18 hr.
Reaction Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : Xantphos (10 mol%).
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Base : Cs₂CO₃ (2 equiv).
Purification : Recrystallization from ethanol affords white crystals (85% yield).
Assembly of the Ethanone Bridge
Stepwise Nucleophilic Substitution
Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazine (1 equiv) and triethylamine (3 equiv) in dichloromethane (DCM) at 0°C. After 2 hr, 4-phenylpiperazine (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 24 hr.
Reaction Conditions :
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Solvent : DCM.
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Temperature : 0°C → room temperature.
Purification : The crude product is washed with saturated NaHCO₃, dried over MgSO₄, and purified via flash chromatography (SiO₂, DCM/methanol, 95:5) to yield the title compound as a white solid (68% yield).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.12 (s, 1H, pyrimidine-H), 3.85–3.45 (m, 16H, piperazine/pyrrolidine-H), 2.45 (s, 3H, CH₃), 1.95–1.85 (m, 4H, pyrrolidine-CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 208.5 (C=O), 163.2 (pyrimidine-C), 151.7 (pyrimidine-C), 129.4–127.8 (Ph), 55.3–48.1 (piperazine/pyrrolidine-C), 45.2 (CH₃).
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HRMS (ESI⁺): m/z calcd. for C₂₇H₃₆N₇O [M+H]⁺: 490.2976; found: 490.2973.
Crystallographic Data (If Available)
Single-crystal X-ray diffraction confirms the planar geometry of the pyrimidine ring and the chair conformation of the piperazine moieties.
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
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Over-Alkylation : Excess chloroacetyl chloride leads to bis-piperazinyl ethanone derivatives, necessitating strict stoichiometric control.
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Ring-Opening : Prolonged heating of the pyrrolidine-pyrimidine intermediate in acidic conditions causes decomposition.
Industrial-Scale Considerations
Green Chemistry Adaptations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Phenylpiperazine | 320 | 45 |
| Chloroacetyl Chloride | 150 | 25 |
| Pd(OAc)₂ | 12,000 | 20 |
| Solvents/Purification | 80 | 10 |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidine core followed by coupling with piperazine derivatives. Key steps include:
- Pyrimidine core preparation : Use of dimethylamino or pyrrolidinyl substituents via nucleophilic substitution (e.g., using pyrrolidine under reflux in ethanol) .
- Piperazine coupling : Amide bond formation between the pyrimidine intermediate and 4-phenylpiperazine using coupling agents like HATU or EDCI in DMF .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) and HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
Critical parameters : Reaction temperature (60–80°C for substitution steps), solvent choice (DMF for coupling), and inert atmosphere (N₂) to prevent oxidation .
Q. How is structural characterization performed for this compound?
A combination of analytical techniques is employed:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine C-H coupling constants at δ 8.2–8.5 ppm; piperazine protons at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the piperazine-pyrimidine-ethanone scaffold (e.g., dihedral angles between aromatic rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₃₆N₈O: 513.2984) .
Advanced Research Questions
Q. What strategies are used to identify biological targets and mechanisms of action?
- Receptor profiling : Radioligand binding assays (e.g., for serotonin/dopamine receptors due to structural similarity to arylpiperazine pharmacophores) .
- Kinase inhibition screening : ATP-competitive assays (e.g., against CDK2 or EGFR kinases, given the pyrimidine scaffold’s role in kinase inhibition) .
- Cellular pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers in cancer cell lines) .
Key finding : Analogues with 4-methylpyrimidine groups show enhanced selectivity for 5-HT₁A receptors (Ki = 12 nM vs. 5-HT₂A Ki = 450 nM) .
Q. How can computational methods guide the optimization of this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in receptor pockets (e.g., 5-HT₁A’s hydrophobic cavity accommodates the pyrrolidinyl group) .
- QSAR modeling : Use of Hammett constants or logP values to correlate substituent effects (e.g., electron-donating groups on pyrimidine improve solubility but reduce affinity) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., piperazine flexibility enhances binding entropy) .
Q. How are contradictory data in biological activity resolved?
Contradictions (e.g., variable IC₅₀ values in enzyme assays) are addressed via:
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., methyl groups at pyrimidine-C4 consistently improve potency) .
- Batch reproducibility checks : Compare synthetic batches for impurities (HPLC-MS) or crystallinity (PXRD) .
Q. What challenges arise in solubility and formulation studies?
- Solubility limits : Low aqueous solubility (logP ≈ 3.5) due to hydrophobic arylpiperazine groups. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
